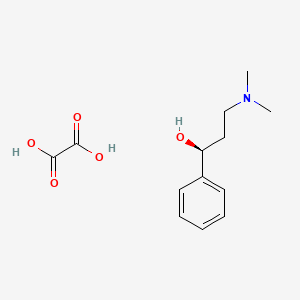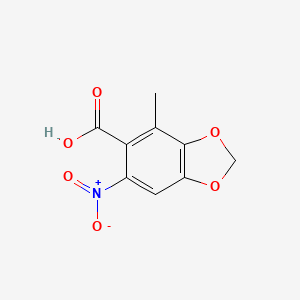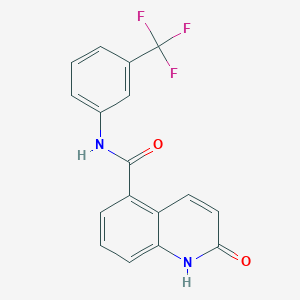
2-羟基-N-(3-(三氟甲基)苯基)喹啉-5-甲酰胺
描述
The compound “2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide” is a chemical compound with the molecular formula C17H11F3N2O2 . It is a part of a class of compounds known as trifluoromethylpyridines (TFMP), which are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide” is characterized by the presence of a quinoline ring, a trifluoromethyl group, and a carboxamide group . The exact structural details are not available in the retrieved documents.Physical And Chemical Properties Analysis
The compound “2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide” has a molecular weight of 332.277 and a density of 1.5±0.1 g/cm3 . Its boiling point is 429.0±45.0 °C at 760 mmHg .科学研究应用
Pharmaceutical Development
The trifluoromethyl group in compounds like 2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide has been associated with a range of pharmacological activities. This group can enhance the biological activity and metabolic stability of pharmaceuticals . The compound’s structure suggests potential use in the development of new drugs, particularly due to its fluorine content, which is common in FDA-approved medications .
Antiviral Research
Indole derivatives, which share structural similarities with quinoline compounds, have demonstrated significant antiviral properties . The quinoline core of 2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide could be explored for its potential to inhibit viral replication in diseases such as influenza and HIV.
Anti-inflammatory Applications
The compound’s ability to modulate inflammatory pathways could be valuable in treating chronic inflammatory diseases. Research on similar structures has shown promise in this area, suggesting potential applications for our compound in anti-inflammatory therapies .
Oncology
Quinoline derivatives have been studied for their anticancer properties, with some compounds showing the ability to interfere with tumor growth and metastasis . The unique structure of 2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide may offer new avenues for cancer treatment research.
Neurological Disorders
Compounds with the trifluoromethyl group have been used in the treatment of neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system targets . This compound could be investigated for its potential effects on neurodegenerative diseases or as a modulator of neurotransmitter systems.
Material Science
Fluorine-containing compounds are known for their unique properties in material science applications. The trifluoromethyl group in particular can impart thermal stability and resistance to degradation, making this compound of interest in the development of new materials .
属性
IUPAC Name |
2-oxo-N-[3-(trifluoromethyl)phenyl]-1H-quinoline-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)10-3-1-4-11(9-10)21-16(24)13-5-2-6-14-12(13)7-8-15(23)22-14/h1-9H,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLNDNLAOFHEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C3C=CC(=O)NC3=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153484 | |
| Record name | 1,2-Dihydro-2-oxo-N-[3-(trifluoromethyl)phenyl]-5-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide | |
CAS RN |
1624262-32-3 | |
| Record name | 1,2-Dihydro-2-oxo-N-[3-(trifluoromethyl)phenyl]-5-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-2-oxo-N-[3-(trifluoromethyl)phenyl]-5-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405276.png)
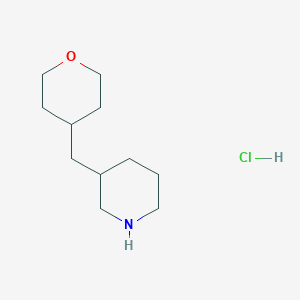
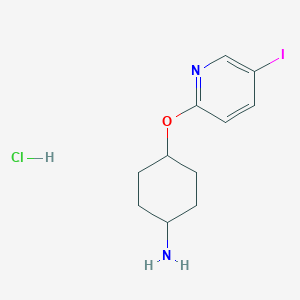
![3-[(3,5-Difluorophenoxy)methyl]azetidine](/img/structure/B1405283.png)
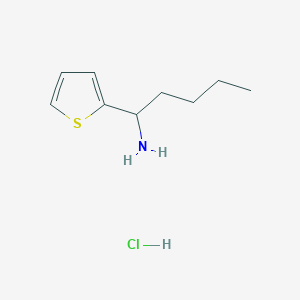
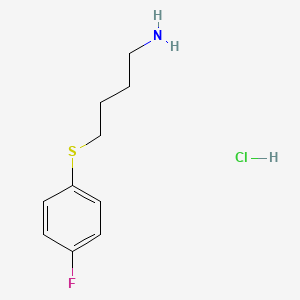
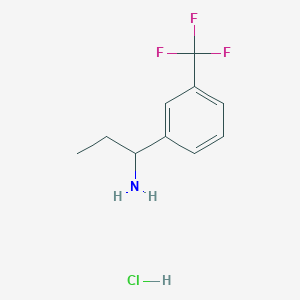
![Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride](/img/structure/B1405288.png)
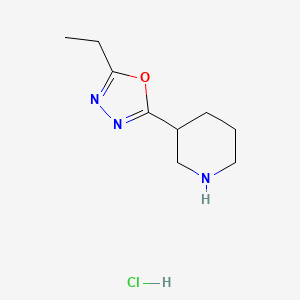
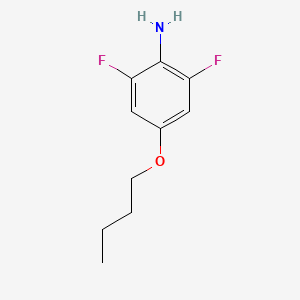
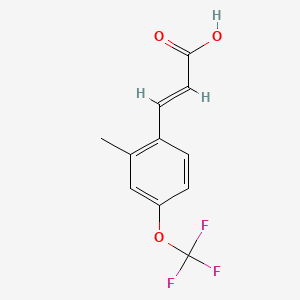
![Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1405297.png)
